N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide
Overview
Description
N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide is a useful research compound. Its molecular formula is C23H29N3O2S and its molecular weight is 411.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.19804835 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
Regioselective Dibromohydration of Acetamides
A study by Qiu et al. (2017) outlines the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which can be related to the synthesis methods of compounds like "N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide." This process allows for the synthesis of dibromo-containing compounds under mild, metal-free conditions, showcasing an innovative approach to generating structurally complex molecules (Qiu et al., 2017).
Chemical Synthesis and Evaluation
PET Ligand Synthesis for Neurokinin(1) Receptors
Mey et al. (2005) described the synthesis and biodistribution of a compound structurally similar to the one , aimed at investigating central neurokinin(1) (NK1) receptors using positron emission tomography (PET). This research demonstrates the potential application of similar compounds in the development of diagnostic tools for neurological conditions (Mey et al., 2005).
Antitumor Activity
Novel Thiophene and Pyrimidine Derivatives
A study by Albratty et al. (2017) explored the synthesis and antitumor activity of compounds including thiophene and pyrimidine derivatives, highlighting the potential therapeutic applications of chemical entities similar to "this compound." This research underlines the significance of such compounds in developing new anticancer drugs (Albratty et al., 2017).
Bioactive Metabolites
Marine Actinobacterium Metabolites
Research by Sobolevskaya et al. (2007) on the marine actinobacterium Streptomyces sp. KMM 7210 isolated compounds with structural similarities, demonstrating the diverse bioactive potential of such molecules in cytotoxic activities. This suggests the role of analogous compounds in exploring natural product-based drug discovery (Sobolevskaya et al., 2007).
Properties
IUPAC Name |
N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c27-22(26(16-19-8-4-9-19)15-18-6-2-1-3-7-18)14-21-23(28)24-11-12-25(21)17-20-10-5-13-29-20/h1-3,5-7,10,13,19,21H,4,8-9,11-12,14-17H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYHPEDMQWECKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(CC2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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